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Compound of Interest |

2-[2-(2-
Compound Name: Methoxyethoxy)ethoxy]phenylamin
e
CAS No.: 126415-03-0
Cat. No.: B1317545

Application Note: Quantitative Analysis of 2-[2-(2-Methoxyethoxy)ethoxy]phenylamine

Introduction & Scope

2-[2-(2-Methoxyethoxy)ethoxy]phenylamine (CAS 126415-03-0), also known as ortho-
PEG2-aniline, is a critical building block in the synthesis of heterobifunctional linkers, dyes, and
kinase inhibitors. Its structure combines a reactive aromatic amine (aniline) with a hydrophilic
polyethylene glycol (PEG) tail.

Why Quantification Matters:

» Stoichiometric Control: As a synthesis intermediate, precise assay values are required to
calculate molar equivalents, preventing side reactions in expensive GMP steps.

e Genotoxic Impurity (PGI) Monitoring: Aniline derivatives are structural alerts for mutagenicity.
If this molecule is used in late-stage synthesis, it must be controlled to trace levels (often <10
ppm) in the final Drug Substance (API) to meet ICH M7 guidelines.

Physicochemical Profile:
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e Formula: C11H17NO3[1]
e Molecular Weight: 211.26 g/mol

 Polarity: Amphiphilic. The PEG tail increases water solubility compared to aniline, while the
phenyl ring provides lipophilicity.

o Reactivity: Susceptible to oxidation (browning) upon air exposure; forms salts with acids.

Method Selection Guide

Select the analytical approach based on your sensitivity requirements:

Feature Method A: HPLC-UV Method B: LC-MS/MS
] o Raw Material Assay, Purity Trace Impurity Quantification
Primary Application )
Testing (>0.1%) (<100 ppm)
Detection Principle UV Absorbance (235-254 nm) Electrospray lonization (ESI+)
Linearity Range 10 pg/mL — 1000 pg/mL 1 ng/mL — 1000 ng/mL
] ] ) ) Low (Requires clean
Matrix Tolerance High (Reaction mixtures) )
extraction)
Cost/Complexity Low / Routine QC High / Specialized

Protocol A: HPLC-UV for Purity & Assay

Objective: To determine the assay (% w/w) and chromatographic purity of the bulk reagent.

Chromatographic Conditions

e Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/Waters Alliance).
e Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 um (or equivalent).

o Rationale: A standard C18 provides sufficient retention for the aromatic ring. The 3.5 um
particle size balances resolution with backpressure.
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» Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

o Rationale: Low pH ensures the aniline amine is protonated (R-NHs*), improving peak
shape and preventing tailing caused by silanol interactions.

o Mobile Phase B: Acetonitrile (ACN).

e Flow Rate: 1.0 mL/min.

e Column Temp: 30°C.

e Detection: 240 nm (Primary), 210 nm (Secondary).

o Note: The aniline chromophore has a strong absorption band around 235-245 nm.

Gradient Program

Time (min) % Mobile Phase B Comments

0.0 5 Initial equilibration

15.0 60 Linear gradient to elute target
18.0 920 Wash lipophilic impurities
20.0 90 Hold

20.1 5 Re-equilibration

25.0 5 End of run

Standard Preparation

e Stock Solution (1.0 mg/mL): Accurately weigh 50 mg of reference standard into a 50 mL
volumetric flask. Dissolve in 50:50 ACN:Water.

e Working Standard (0.1 mg/mL): Dilute 5.0 mL of Stock to 50 mL with mobile phase.

System Suitability Criteria

e Tailing Factor: < 1.5 (Critical for amine compounds).
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e Precision (n=6): %RSD < 2.0% for peak area.
e Resolution: > 2.0 between the main peak and any nearest impurity.

Protocol B: LC-MS/MS for Trace Impurity Analysis

Objective: To quantify 2-[2-(2-Methoxyethoxy)ethoxy]phenylamine at ppm levels in a Drug
Substance matrix.

Mass Spectrometry Parameters (ESI+)

e Source: Electrospray lonization (Positive Mode).[2][3][4]
o Capillary Voltage: 3.5 kV.
o Gas Temperature: 350°C.
 MRM Transitions:
o Precursor lon: 212.3 [M+H]*

o Quantifier lon: 136.1 (Loss of methoxyethyl fragment or ring cleavage). Note: Optimize
empirically.

o Qualifier lon: 94.1 (Aniline fragment).

LC Parameters (UPLC/UHPLC)

e Column: Waters ACQUITY UPLC BEH Phenyl, 100 x 2.1 mm, 1.7 pm.

o Rationale: Phenyl columns offer pi-pi interactions with the aromatic ring, providing
orthogonal selectivity to C18 and better retention for polar aromatics.

e Mobile Phase A: 0.1% Formic Acid in Water.[3][4]
e Mobile Phase B: 0.1% Formic Acid in Methanol.

o Rationale: Methanol often provides better sensitivity for anilines in ESI+ compared to ACN.
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o Gradient: Steep gradient (5% to 95% B in 5 mins) to focus the peak and maximize signal-to-

noise.

Sample Preparation (Liquid-Liquid Extraction)

Since the target is basic, we can use pH switching to remove matrix interference.

Dissolution: Dissolve 50 mg of API (Drug Substance) in 2 mL of 0.1 M HCI. (Target is
protonated/soluble; acidic/neutral APl impurities may precipitate or stay dissolved).

e Wash: Wash with 2 mL Dichloromethane (DCM). Discard organic layer (removes non-basic
impurities).

o Basify: Adjust aqueous layer pH to >10 using 1 M NaOH. (Target becomes neutral).

o Extraction: Extract with 2 mL Methyl tert-butyl ether (MTBE). The target moves to the organic
layer.

e Reconstitution: Evaporate MTBE and reconstitute in Mobile Phase A:B (80:20).

Visual Workflow: Method Lifecycle

The following diagram illustrates the decision logic and workflow for developing and validating
these methods.
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Figure 1: Decision tree for selecting and optimizing the analytical strategy based on sensitivity
requirements.
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Troubleshooting & Critical Control Points

Issue Probable Cause Corrective Action

Ensure Mobile Phase pH is
acidic (<3.0) or add 10 mM

Ammonium Acetate. Use

Interaction between amine and
Peak Tailing residual silanols on the

column. )
"Base Deactivated" columns.

Use amber glassware. Add

Oxidation of the aniline during 0.1% Ascorbic Acid to the

Ghost Peaks ) o )
sample prep. diluent as an antioxidant if

instability is observed.

) Switch to Deuterated Internal
Matrix effect (lon ) ]
Low Recovery (LC-MS) Standard (if available) or use

Suppression).
PP ) Standard Addition method.

) ) ) Use a needle wash with high
Sticky PEG tail adhering to )
Carryover organic content (e.g., 90%

injector. _ _ .
MeOH with 0.1% Formic Acid).
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Disclaimer: This protocol is a guideline. All methods must be validated in the user's laboratory
according to specific sample matrices and regulatory requirements.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2-[2-(2-METHOXYETHOXY)ETHOXY]ANILINE | CAS 126415-03-0 [matrix-fine-
chemicals.com]

¢ 2. Bot Verification [rasayanjournal.co.in]
¢ 3. chem-agilent.com [chem-agilent.com]

¢ 4. Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in
Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS [scirp.org]

¢ To cite this document: BenchChem. [Analytical methods for 2-[2-(2-
Methoxyethoxy)ethoxy]phenylamine quantification]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1317545#analytical-methods-for-2-2-2-
methoxyethoxy-ethoxy-phenylamine-quantification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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